molecular formula C7H8ClNO6 B3024890 (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid CAS No. 84080-70-6

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid

Cat. No.: B3024890
CAS No.: 84080-70-6
M. Wt: 237.59 g/mol
InChI Key: VKFHPXSFQRCNQW-RMKNXTFCSA-N
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Description

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid (CAS: 84080-70-6; synonyms: CMOBA, 4-Chloro-3-oxo-2-methoxycarbonyl-methoxyiminobutyric acid) is a β-lactam antibiotic intermediate with the molecular formula C₇H₈ClNO₆ and a molecular weight of 237.59 g/mol . Its structure features:

  • A chloro substituent at the C4 position.
  • A 3-oxobutanoic acid backbone.
  • A (Z)-configured imino group linked to a 2-methoxy-2-oxoethoxy moiety at C2 .

This compound is critical in synthesizing cephalosporin antibiotics, such as cefdinir and cefixime, where it acts as a side-chain precursor . Its stereochemistry and functional groups influence reactivity and binding affinity to bacterial penicillin-binding proteins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO6/c1-14-5(11)3-15-9-6(7(12)13)4(10)2-8/h2-3H2,1H3,(H,12,13)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFHPXSFQRCNQW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON=C(C(=O)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO/N=C(\C(=O)CCl)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid involves several steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials are typically obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by further chemical modifications . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid serves as a precursor in synthesizing more complex organic molecules. It can undergo various chemical reactions such as:

  • Oxidation : This compound can be oxidized to form different oxo derivatives.
  • Reduction : Oxo groups can be converted to hydroxyl groups.
  • Substitution Reactions : The chloro group can be substituted with other functional groups using nucleophiles and appropriate reagents .

Biology

In biological research, the compound is explored as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its structure allows it to interact with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes .

Medicine

The compound is utilized in pharmaceutical development, particularly in designing new antimicrobial agents. Its unique structure makes it a valuable building block for synthesizing drugs, including those within the cephalosporin class .

Industrial Applications

In the chemical industry, this compound is used for producing specialty chemicals and materials with specific properties. Its versatility makes it suitable for various applications across different sectors .

Case Study 1: Antimicrobial Development

A study conducted on the synthesis of novel antimicrobial agents highlighted the use of this compound as a key intermediate. The resulting compounds exhibited significant activity against various bacterial strains, demonstrating its potential in drug development .

Case Study 2: Enzyme Mechanism Exploration

Research exploring enzyme mechanisms utilized this compound to identify interactions within metabolic pathways. The results indicated that modifications to the compound's structure could enhance its binding affinity to target enzymes, paving the way for more effective biochemical probes .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid (Target) C₇H₈ClNO₆ 237.59 Reference compound with a carboxylic acid group. Cephalosporin synthesis (e.g., cefdinir, cefixime) .
tert-Butyl (Z)-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoate C₁₁H₁₇NO₆ 259.26 tert-Butyl ester replaces the carboxylic acid, enhancing solubility in organic solvents. Stabilized intermediate for controlled synthesis .
Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate C₁₃H₁₃ClO₃ 252.70 4-Chlorobenzylidene group introduces aromaticity and lipophilicity. Crystallographic studies; potential prodrug applications .
4-Chloro-2-[(2-chloroethoxy)imino]-3-oxobutanoic acid ethyl ester C₈H₁₀Cl₂NO₄ 255.08 Chloroethoxy substituent instead of methoxy-oxoethoxy; ethyl ester at C1. Modified reactivity for tailored β-lactam derivatives .
Cefixime precursor : [6R]-7-[[4-chloro-2-((2-methoxy-2-oxoethoxy)imino)...] C₂₃H₂₁ClN₄O₈S 555.95 Bicyclic β-lactam core fused with the target compound’s side chain. Direct intermediate in cefixime production .

Functional Group and Reactivity Comparison

  • Carboxylic Acid vs. Ester : The parent compound’s carboxylic acid group (pKa ~2.5) facilitates salt formation in drug formulations, whereas ester derivatives (e.g., tert-butyl) improve membrane permeability .
  • Substituent Effects : The methoxy-oxoethoxy group in the target compound enhances hydrogen-bonding capacity compared to the chloroethoxy variant, influencing crystallinity and stability .
  • Stereochemistry: The (Z)-imino configuration is crucial for antibiotic activity, as (E)-isomers show reduced binding to bacterial targets .

Pharmacological Relevance

  • In cefixime , the compound’s side chain contributes to extended-spectrum activity against Gram-negative bacteria by enhancing stability to β-lactamases .
  • Derivatives with benzylidene groups (e.g., Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate) exhibit altered pharmacokinetics, with increased logP values (~2.5) favoring blood-brain barrier penetration .

Notes on Discrepancies and Nomenclature

  • CAS Number Conflict : and cite 84080-70-6 , while and reference 95759-10-7 for the same compound. This discrepancy may arise from registry errors or isomer misassignment. Users should verify CAS numbers with authoritative databases .

Biological Activity

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid, also known as CMOBA, is a compound of interest primarily due to its role as an intermediate in the synthesis of cephalosporin antibiotics. This article explores its biological activity, chemical properties, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C7H8ClNO6
  • Molecular Weight: 237.59 g/mol
  • CAS Number: 84080-70-6
  • Appearance: White or almost white crystalline powder
  • Density: 1.47 g/cm³ (predicted)
  • pKa: 1.68 (predicted)

Table 1: Basic Chemical Properties

PropertyValue
Molecular FormulaC7H8ClNO6
Molecular Weight237.59 g/mol
Density1.47 g/cm³
pKa1.68
SolubilitySoluble in dichloromethane

The compound exhibits significant biological activity primarily through its interaction with bacterial enzymes involved in cell wall synthesis. As an intermediate in cephalosporin production, it contributes to the inhibition of bacterial growth by disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties against various strains of bacteria:

  • Efficacy Against Gram-positive and Gram-negative Bacteria:
    • Studies have demonstrated that derivatives of this compound exhibit a broad spectrum of antibacterial activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Synergistic Effects:
    • When combined with other antibiotics, such as penicillins, it has shown enhanced efficacy, suggesting potential for combination therapies in treating resistant bacterial strains.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Study 1: Synthesis and Evaluation

In a study published in the Journal of Antibiotics, researchers synthesized various derivatives of this compound and evaluated their antibacterial properties. The results indicated that modifications to the side chains could enhance activity against resistant strains.

Case Study 2: Clinical Applications

A clinical trial explored the use of cephalosporin antibiotics derived from this compound in treating severe bacterial infections. The trial reported a significant reduction in infection rates among patients treated with the new formulations compared to traditional treatments.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid in laboratory settings?

  • Methodological Answer : Standard safety measures include wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . Work in a fume hood to minimize inhalation risks. Contaminated waste should be segregated and disposed of via certified hazardous waste services to avoid environmental release . Emergency showers and eyewash stations must be accessible.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze the (Z)-configuration of the imino group and chloro substituent. High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight (e.g., calculated m/z for C₇H₇ClN₂O₆: ~250.58) . Purity is assessed via HPLC with UV detection (λ ~210–280 nm for carbonyl/oxime absorption).

Q. What are the key considerations for synthesizing this compound in a research lab?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) for oxime formation between 4-chloro-3-oxobutanoic acid derivatives and methoxy-oxoethoxyamine. Catalytic methods, such as Pd-mediated coupling (analogous to nitroarene reductive cyclization ), may improve yield. Monitor intermediates via TLC and isolate using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should the compound be stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the oxime and ester groups . Periodic stability testing via NMR or FTIR is recommended to detect degradation (e.g., loss of chloro or methoxy groups).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxime and chloro groups in cross-coupling reactions?

  • Methodological Answer : The oxime group acts as a directing group in Pd-catalyzed reactions, facilitating C–H activation at the β-position of the carbonyl. The chloro substituent may undergo nucleophilic displacement under basic conditions (e.g., SN2 with amines). Computational studies (DFT) can model transition states for these pathways .

Q. How can researchers address discrepancies in spectral data for degradation products?

  • Methodological Answer : Degradation under humid/acidic conditions produces 4-chloro-3-oxobutanoic acid and methoxy-oxoethoxyamine. Use LC-MS/MS to identify by-products and compare fragmentation patterns with reference standards . Assign ambiguous peaks via 2D NMR (e.g., HSQC, HMBC) .

Q. What strategies are effective for studying the compound’s biological activity?

  • Methodological Answer : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Modify the oxime or ester groups to enhance bioavailability and compare SAR trends .

Q. How can computational modeling predict the compound’s interaction with enzymes or receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., cytochrome P450). Analyze hydrogen-bond interactions (donor/acceptor count: 2/7 ) and hydrophobic pockets. Validate predictions with mutagenesis or SPR binding assays.

Contradictions and Limitations

  • Synthetic Yield Variability : Discrepancies in oxime formation efficiency may arise from steric hindrance or competing hydrolysis. Control humidity rigorously and use anhydrous solvents .
  • Biological Activity Reproducibility : Differences in assay conditions (e.g., pH, temperature) can alter results. Standardize protocols across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid

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